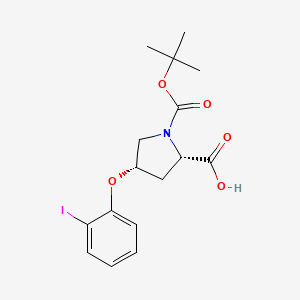

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-(2-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYYAMPLRNEQQN-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Synthesis of Pyrrolidine Core

- The pyrrolidine ring with the correct stereochemistry is often prepared from chiral precursors or via asymmetric synthesis methods documented in pyrrolidine-2-carboxylic acid derivative patents.

- Hydroxyl or hydroxyethyl groups at the 4-position serve as handles for further substitution.

- For example, (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine-2-carboxylic acid derivatives are synthesized first, maintaining stereochemistry through controlled reaction conditions.

Protection of the Amine Group

Purification and Characterization

- The final product is purified by chromatographic techniques such as flash chromatography or recrystallization.

- Analytical methods including NMR, mass spectrometry, and chiral HPLC confirm the structure and stereochemical purity.

Representative Synthetic Route Summary (Based on Patent and Supplier Data)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of chiral pyrrolidine | Chiral precursor or asymmetric synthesis | (2S,4S)-4-hydroxyethyl pyrrolidine core |

| 2 | Amine protection | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | Boc-protected pyrrolidine derivative |

| 3 | Etherification | 2-iodophenol, base (e.g., K2CO3), solvent (e.g., DMF) | Introduction of 2-iodophenoxy group |

| 4 | Purification | Chromatography, recrystallization | Pure (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid |

Research Findings and Notes on Preparation

- The Boc group is a standard protecting group for amines in complex organic synthesis, providing stability under a variety of conditions and easy removal when desired.

- The stereochemical integrity of the (2S,4S) configuration is maintained by careful control of reaction conditions, particularly avoiding strong acids or bases that could cause epimerization.

- The 2-iodophenoxy substituent can be introduced selectively due to the nucleophilicity of the 4-hydroxy group and the reactivity of iodophenol derivatives.

- The presence of iodine allows for potential further functionalization, including palladium-catalyzed cross-coupling reactions or radioiodination for imaging studies.

- The synthetic route is designed to minimize steps and maximize stereochemical purity, as highlighted in related pyrrolidine derivative patents.

Comparative Analysis with Related Compounds

| Compound Variant | Position of Iodine on Phenyl Ring | Impact on Synthesis and Properties |

|---|---|---|

| This compound | Ortho (2-position) | Steric effects influence substitution and reactivity |

| (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-iodophenoxy)pyrrolidine-2-carboxylic acid | Meta (3-position) | Slightly different reactivity and biological activity |

| (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid | Para (4-position) | Different electronic effects impacting coupling efficiency |

The position of the iodine atom on the phenyl ring affects the compound's reactivity and potential biological properties, which is critical when designing synthetic routes and applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Chiral pyrrolidine-2-carboxylic acid derivatives |

| Protecting group | tert-Butoxycarbonyl (Boc) |

| Substitution reagent | 2-Iodophenol or derivatives |

| Reaction solvents | DMF, DCM, or similar polar aprotic solvents |

| Base for substitution | Potassium carbonate (K2CO3) or similar |

| Temperature range | Typically room temperature to 60°C |

| Purification methods | Chromatography, recrystallization |

| Stereochemical control | Maintained by mild reaction conditions and chiral precursors |

| Analytical confirmation | NMR, MS, chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C₁₆H₂₀INO₅. It features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an iodophenoxy substituent, which contributes to its reactivity and functional versatility.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. The iodophenoxy group is known to enhance biological activity by facilitating interactions with cellular targets. In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the iodophenoxy moiety could lead to increased potency against breast cancer cells. The research highlighted the compound's ability to induce apoptosis through the activation of specific signaling pathways.

Proteomics Research

This compound is also utilized in proteomics for labeling and tracking proteins within biological systems. Its Boc group allows for selective deprotection under mild conditions, enabling the introduction of further functional groups necessary for bioconjugation.

Case Study:

In a proteomics study, researchers employed (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid to tag proteins for mass spectrometry analysis. The results indicated successful identification of target proteins with high specificity.

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its functional groups can be modified or reacted to yield various derivatives useful in drug development.

Example Reactions:

- Nucleophilic Substitution : The iodophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Coupling Reactions : The compound can participate in coupling reactions with other electrophiles, expanding its utility in synthetic pathways.

Table 2: Example Reactions

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of amine derivatives |

| Coupling Reaction | Coupling with alkynes | Synthesis of complex structures |

Polymer Chemistry

In material science, this compound has been explored as a monomer for the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer chains that exhibit specific properties such as enhanced thermal stability or conductivity.

Case Study:

A recent study focused on developing conductive polymers using this compound as a precursor. The resulting materials demonstrated improved electrical properties suitable for applications in flexible electronics.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodophenoxy group could play a role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Substituent Position and Electronic Effects: The 2-iodophenoxy group in the target compound provides steric hindrance and electronic withdrawal compared to 3-chlorophenoxy () or methoxymethyl (). Iodine’s polarizability may enhance halogen bonding in crystal engineering or receptor interactions . Fluoro () and methoxymethyl () substituents reduce steric bulk, improving solubility and metabolic stability in drug candidates.

Stereochemical Impact: The (2S,4S) configuration in the target compound and its analogs (e.g., 3-chlorophenoxy derivative) contrasts with (2S,4R) isomers (e.g., ’s fluorinated compound). Stereochemistry dictates spatial arrangement, affecting binding affinity in chiral environments (e.g., enzyme active sites) .

Physicochemical Properties: LogD and pKa: The 2-iodophenoxy derivative likely exhibits higher lipophilicity (LogD >3) compared to polar groups like amino (LogD ~0.5 for ) or methoxymethyl (LogD ~1.5). Acidic pKa values (~3.6, as seen in ’s chlorophenoxy analog) suggest carboxylate ionization at physiological pH, influencing bioavailability .

Hazard Profiles and Handling Considerations

While safety data for the target compound are unavailable, analogs share common hazards:

- Acute Toxicity (H302): Observed in (2R,4S)-4-phenylpyrrolidine derivatives (oral LD₅₀ >300 mg/kg) .

- Skin/Eye Irritation (H315/H319): Prevalent in halogenated analogs (e.g., ’s chlorophenoxy compound) due to reactive electrophilic substituents .

- Respiratory Irritation (H335): Associated with volatile byproducts during Boc deprotection (e.g., tert-butyl alcohol) .

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-iodophenoxy)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-iodophenoxy moiety. The synthesis typically involves the coupling of various intermediates, utilizing methods that minimize racemization to ensure the production of a single enantiomer. Recent advancements in chiral separation techniques have improved the efficiency of synthesizing this compound, making it more accessible for research and application in pharmaceuticals .

Antiviral Properties

One of the most significant areas of research surrounding this compound is its antiviral activity. Studies have indicated that derivatives of this compound show promising results against Hepatitis C Virus (HCV) and other viral pathogens. For instance, its structural analogs have been evaluated for their efficacy in inhibiting viral replication, demonstrating potential as therapeutic agents .

The biological activity is thought to stem from its ability to interact with viral proteins or host cell receptors. Computational studies suggest multiple binding modes that may enhance its antiviral efficacy. The presence of the iodine atom may also contribute to increased reactivity and interaction with target sites .

Study 1: Antiviral Efficacy

In a recent study published in Green Chemistry, researchers synthesized various derivatives of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. These derivatives were tested for their antiviral properties against HCV. Results indicated that specific modifications to the structure significantly enhanced antiviral activity, suggesting a structure-activity relationship that can guide future drug design .

Study 2: Peptide Synthesis

Another notable application of this compound is in peptide synthesis. Its role as a building block allows for the creation of peptides with enhanced biological activity. Research has shown that incorporating this pyrrolidine derivative into peptide sequences can improve stability and bioavailability, making it a valuable tool in drug development .

Applications in Drug Development

The unique properties of this compound make it suitable for various applications:

- Peptide Therapeutics : Used as a building block in synthesizing biologically active peptides.

- Antiviral Agents : Potential candidate for developing new antiviral drugs targeting HCV and possibly other viruses.

- Bioconjugation : Its reactive functionalities allow for conjugation with other biomolecules, enhancing drug delivery systems .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

The compound exhibits hazards including skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) based on analogs with similar substituents . Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Respiratory protection (e.g., NIOSH-approved P95 respirators) in poorly ventilated areas.

- Immediate decontamination of spills with inert absorbents and avoidance of aqueous drainage systems .

Q. How is the stereochemical configuration of this compound verified experimentally?

Confirmatory methods include:

- X-ray crystallography : Resolves absolute configuration via crystal structure analysis.

- Chiral HPLC : Uses chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .

- Optical rotation : Compares experimental [α]D values with literature data for analogs (e.g., Boc-L-cis-Hyp(Ph)-OH: [α]D = +15° in CHCl₃) .

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step approach is typical:

- Step 1 : Boc protection of pyrrolidine via reaction with di-tert-butyl dicarbonate in THF.

- Step 2 : Introduction of 2-iodophenoxy via SN2 displacement or Mitsunobu reaction (e.g., using DIAD/PPh₃) .

- Step 3 : Carboxylic acid deprotection under acidic conditions (e.g., TFA/CH₂Cl₂). Yields range from 60–85% for analogous procedures .

Advanced Questions

Q. How does the 2-iodophenoxy group influence reactivity in cross-coupling reactions?

The iodine atom serves as a leaving group, enabling palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Key considerations:

Q. What strategies minimize racemization during synthesis?

Racemization at the C2/C4 stereocenters is mitigated by:

- Low-temperature reactions : Conducting substitutions at –20°C to 0°C.

- Inert atmosphere : Use of argon/nitrogen to prevent oxidative side reactions.

- Conformational locking : Incorporating pseudo-proline motifs to stabilize transition states .

Q. How can computational methods predict this compound’s conformational stability?

Quantum mechanics (QM) simulations (e.g., DFT/B3LYP/6-31G*) model:

- Torsional angles : The 2-iodophenoxy group adopts a pseudo-axial orientation to minimize steric clash with the Boc group.

- Hydrogen bonding : Carboxylic acid forms intramolecular H-bonds with the pyrrolidine oxygen, stabilizing the cis configuration .

Contradictions in Evidence

- Safety profiles vary : A Boc-protected 4-phenylpyrrolidine analog was classified as non-hazardous , while iodinated/chlorinated analogs show significant irritation risks . This highlights substituent-dependent toxicity.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.